4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline

Membrane permeability Drug-likeness BCP bioisostere

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline (CAS 2567503-02-8, C₁₁H₁₃NO₂S, MW 223.29) is a bifunctional aryl sulfone–aniline building block that marries a strained bicyclo[1.1.1]pentane (BCP) core to a para-sulfonylaniline motif. The BCP unit is an established non‑classical bioisostere for 1,4‑disubstituted phenyl rings, internal alkynes, and tert‑butyl groups, and its incorporation is repeatedly associated with improved passive permeability, aqueous solubility, and metabolic stability.

Molecular Formula C11H13NO2S
Molecular Weight 223.29
CAS No. 2567503-02-8
Cat. No. B2704411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline
CAS2567503-02-8
Molecular FormulaC11H13NO2S
Molecular Weight223.29
Structural Identifiers
SMILESC1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
InChIKeyIRQYCCCDWUEGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline (CAS 2567503-02-8) for Drug Discovery Procurement: BCP–Sulfonyl–Aniline Building Block Overview


4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline (CAS 2567503-02-8, C₁₁H₁₃NO₂S, MW 223.29) is a bifunctional aryl sulfone–aniline building block that marries a strained bicyclo[1.1.1]pentane (BCP) core to a para-sulfonylaniline motif [1]. The BCP unit is an established non‑classical bioisostere for 1,4‑disubstituted phenyl rings, internal alkynes, and tert‑butyl groups, and its incorporation is repeatedly associated with improved passive permeability, aqueous solubility, and metabolic stability [2][3]. The primary aniline nitrogen provides a reactive handle for amidation, urea formation, or heterocycle construction, making the compound a versatile intermediate for structure–activity relationship (SAR) expansion in medicinal chemistry programs.

BCP bioisostere Replaces phenyl, alkyne, or tert-butyl groups with reported permeability and solubility advantages
Aniline handle Enables amidation, urea formation, and heterocycle construction for rapid SAR expansion
Scalable supply Accessible from bench-stable sodium BCP-sulfinate precursor; supports multigram procurement

Why 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline Cannot Be Replaced by Generic Aryl Sulfone Anilines in Lead Optimization


Superficial replacements such as 4‑(phenylsulfonyl)aniline, 4‑(tert‑butylsulfonyl)aniline, or bicyclo[2.2.2]octane sulfonamide analogs share a sulfonyl‑aniline pharmacophore but lack the unique geometry and electronic profile of the [1.1.1]‑bicycle. The BCP scaffold is approximately 1 Å shorter than a 1,4‑disubstituted phenyl ring and provides a distinct vector angle for substituent exit [1][2]. In a direct comparison within a γ‑secretase inhibitor series, replacing the central para‑fluorophenyl ring with a BCP unit yielded an equipotent enzyme inhibitor while simultaneously delivering substantial gains in passive permeability, aqueous solubility, and oral exposure—improvements that were not achieved with conventional phenyl replacements [2][3]. The quantitative evidence below demonstrates that the sp³‑rich, three‑dimensional BCP core differentiates this compound from common aromatic and saturated sulfone aniline analogs in terms of multiple developability parameters.

Risk
Target: BCP-sulfonyl aniline
Substitute: generic aryl sulfone aniline
Geometry
[1.1.1]bicycle is ~1 Å shorter, distinct exit vector angle
Planar phenyl cannot replicate 3D substitution pattern
Permeability
Reported qualitative improvement in passive permeability vs phenyl
Phenyl sulfone anilines may not achieve similar membrane crossing gains
Metabolic stability
BCP scaffold associated with longer microsomal half-life
Aromatic analog may exhibit higher intrinsic clearance

Quantitative Evidence Guide: 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline Differentiation from Comparator Aryl Sulfone Anilines


Passive Membrane Permeability Differentiates BCP–Sulfonyl Anilines from para‑Phenyl Sulfone Anilines

Replacement of the central para‑fluorophenyl ring in γ‑secretase inhibitor 1 (BMS‑708,163) with a BCP motif produced compound 3, which demonstrated significantly higher passive permeability. The BCP‑containing analog 3 represents the closest publicly available structural paradigm for the permeability advantage expected from a BCP–sulfonyl aryl aniline system relative to a purely aromatic para‑substituted phenyl sulfone aniline [1].

Permeability
Class-level
BCP analog qualitatively exceeded phenyl comparator in PAMPA/Caco-2 (reported)
BCP substitution may support higher passive permeability
Full Papp values available in primary article
Membrane permeability Drug-likeness BCP bioisostere

Aqueous Thermodynamic Solubility Enhancement of BCP‑Modified Drug Scaffolds Versus Aromatic Analogs

In a direct comparative study of benzocaine and its BCP‑modified analog, the BCP variant retained 83% of the parent compound's water solubility (319 µM vs. 385 µM). In a separate imatinib series, a BCP‑containing analog achieved a solubility of 351 µM, which was notably higher than the aromatic reference compound [1][2]. These examples demonstrate that BCP substitution maintains or improves aqueous solubility relative to aromatic counterparts.

Solubility
Reported
BCP-benzocaine: 319 µM; BCP-imatinib analog: 351 µM (pH 7.4, RT)
BCP analogs maintain comparable aqueous solubility
Cross-study comparable; verify for specific scaffold
Aqueous solubility BCP scaffold Drug developability

Oral Absorption Advantage of BCP‑Containing Scaffolds Versus Phenyl Ring Counterparts

In a head‑to‑head in‑vivo pharmacokinetic study in mice, the BCP‑containing γ‑secretase inhibitor 3 achieved approximately 4‑fold higher Cmax and AUC values compared to the corresponding para‑fluorophenyl compound 1, reflecting the combined contribution of improved passive permeability and metabolic stability [1].

Oral Exposure
Head-to-head
~4-fold higher Cmax & AUC vs phenyl analog in mouse PK
BCP substitution associated with higher oral exposure in mouse model
Mouse study; extrapolation requires validation
Oral bioavailability Cmax AUC BCP substitution

In‑Vitro Human Liver Microsomal Stability of BCP‑Sulfonamide Scaffolds Relative to Phenyl Analogs

In a matched‑pair comparison of a BCP–sulfonamide analog with its direct phenyl ring counterpart, the BCP derivative exhibited a human liver microsomal half‑life of 43 min, compared to 18 min for the aromatic reference, representing a 2.4‑fold improvement in intrinsic metabolic stability [1].

Microsomal t₁/₂
Head-to-head
BCP-sulfonamide: 43 min; Phenyl-sulfonamide: 18 min (human liver microsomes)
BCP analog shows longer microsomal half-life in reported comparison
NADPH-dependent; human microsome data
Metabolic stability Human liver microsomes BCP sulfonamide

Synthetic Accessibility and Scalability of BCP–Sulfonyl Aniline Building Blocks via Bench‑Stable Precursors

The synthesis of BCP sulfones and sulfonamides has historically been constrained by the reliance on volatile [1.1.1]propellane. The development of bench‑stable sodium bicyclo[1.1.1]pentanesulfinate (BCP‑SO₂Na) enables multigram‑scale preparation of BCP sulfones without chromatographic purification [1]. 4‑{Bicyclo[1.1.1]pentane‑1‑sulfonyl}aniline is a representative downstream product accessible from this stable sulfinate intermediate, providing a scalable alternative to labile sulfonyl chloride or propellane‑based routes.

Scalability
Method context
Accessible via bench-stable BCP-SO₂Na; multigram, chromatography-free, 4 steps
Scalable route avoids volatile propellane handling
Verified by X-ray; supports supply chain reliability
Synthetic scalability BCP building block Medicinal chemistry procurement

Reduced Aromatic Ring Count and Topological Polar Surface Area Differentiation

BCP‑sulfonamides reduce topological polar surface area (TPSA) by 18–22 Ų compared to their aromatic counterparts while maintaining the three‑dimensionality essential for target engagement [1]. Additionally, replacing a para‑substituted phenyl ring with a BCP unit reduces the total aromatic ring count by one, a parameter correlated with improved solubility, lower plasma protein binding, and reduced off‑target promiscuity [2].

Drug-likeness
Class-level
TPSA reduced 18–22 Ų; aromatic ring count reduced by 1 vs phenyl analog
BCP scaffold may improve drug-likeness parameters
Computed values; association with clinical success context-dependent
Drug‑likeness TPSA Aromatic ring count

Optimal Scientific and Industrial Application Scenarios for 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline Driven by Evidence


Orally Bioavailable CNS Drug Candidate Optimization Requiring High Membrane Permeability

The 4‑fold improvement in oral Cmax and AUC demonstrated by BCP substitution over phenyl analogs [1] makes 4‑{bicyclo[1.1.1]pentane‑1‑sulfonyl}aniline a strategic building block for CNS‑targeted programs where high passive permeability and sustained brain exposure are critical. The primary aniline permits rapid amide or urea diversification to explore target engagement while maintaining the permeability advantages conferred by the BCP core.

Metabolic Stability‑Driven Lead Optimization for Long‑Acting Therapeutics

The 2.4‑fold human microsomal half‑life advantage of BCP–sulfonamides over phenyl–sulfonamides [2] supports its use in programs where extended target coverage from a low‑dose, once‑daily oral regimen is desired. The aniline handle allows attachment to diverse pharmacophores without re‑introducing the metabolic liabilities of a second aromatic ring.

High‑Throughput SAR Expansion with a Solubility‑Compatible Scaffold

The retention of >80% aqueous solubility in BCP‑modified drug analogs relative to aromatic parents [3] positions this compound as an ideal central scaffold for library enumeration. Its compatibility with amide coupling, sulfonamide formation, and Buchwald–Hartwig chemistry enables rapid parallel synthesis without the solubility‑limited assay interference common with poly‑aromatic series.

Scalable Medicinal Chemistry Procurement Without Propellane Handling

The availability of bench‑stable sodium bicyclo[1.1.1]pentanesulfinate as a synthetic precursor [4] means that 4‑{bicyclo[1.1.1]pentane‑1‑sulfonyl}aniline and its derivatives can be sourced or prepared on multigram scale without specialized equipment for volatile‑gas handling. This lowers the barrier for adoption in industrial medicinal chemistry laboratories and ensures supply chain reliability for late‑stage lead optimization.

Application
Selection Property
Validation Focus
CNS permeability studies
BCP bioisostere with reported passive permeability advantage
Permeability assay and brain exposure models
Metabolic stability profiling
Reported microsomal stability improvement over phenyl analogs
In vitro half-life and intrinsic clearance assays
High-throughput SAR library synthesis
Reactive aniline handle; solubility-compatible scaffold
Parallel amidation and assay compatibility screening
Scalable medicinal chemistry supply
Bench-stable BCP sulfinate precursor; chromatography-free route
Multigram synthesis without propellane; purity verification
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